1,1,2,3,3-Pentamethylindan-5-ol
CAS No.: 34380-66-0
Cat. No.: VC19664455
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34380-66-0 |
|---|---|
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 1,1,2,3,3-pentamethyl-2H-inden-5-ol |
| Standard InChI | InChI=1S/C14H20O/c1-9-13(2,3)11-7-6-10(15)8-12(11)14(9,4)5/h6-9,15H,1-5H3 |
| Standard InChI Key | OAZWKUSHEIWQKO-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C2=C(C1(C)C)C=C(C=C2)O)(C)C |
Introduction
Synthesis and Manufacturing Processes
Sulfonation and Alkali Fusion
The synthesis begins with 1,1,2,3,3-pentamethylindane, which undergoes sulfonation to form 1,1,2,3,3-pentamethylindanesulfonic acid. This intermediate is fused with sodium hydroxide at 360°C, yielding 1,1,2,3,3-pentamethylindan-5-ol after neutralization and extraction . The reaction mechanism involves nucleophilic substitution, where the sulfonic acid group is replaced by a hydroxyl group under strongly basic conditions.
Catalytic Hydrogenation
Alternative routes employ catalytic hydrogenation of unsaturated precursors. For example, 1,1,2,3,3-pentamethylindan-5-ol is produced by hydrogenating 1,1,2,3,3-pentamethylindan-5-one using rhodium on carbon (5% Rh/C) under high-pressure hydrogen (1,025–1,500 psi) at 178°C . Raney nickel and palladium catalysts achieve similar results at 150–200°C, demonstrating the versatility of transition-metal catalysts in saturating the indane backbone .
Industrial-Scale Production
A patented large-scale synthesis involves:
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Allylation: Reacting 1,1,2,3,3-pentamethylindan-5-ol with allyl chloride in methanol at 40°C for 24 hours .
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Thermal Rearrangement: Heating the allylated intermediate (e.g., 5-(allyloxy)-1,1,2,3,3-pentamethylindane) at 180–200°C to induce Claisen rearrangement, forming 1,1,2,3,3-pentamethyl-5-prop-2-enylindan-4-ol .
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Acid-Catalyzed Cyclization: Treating the propenyl derivative with methanesulfonic acid or p-toluenesulfonic acid to cyclize and recover the final product .
The hydroxyl group enhances polarity compared to the parent hydrocarbon, improving solubility in polar aprotic solvents like tetrahydrofuran (THF).
Applications in Fragrance Chemistry
1,1,2,3,3-Pentamethylindan-5-ol is prized for its woody-amber odor profile, making it a key ingredient in premium perfumes and cosmetic formulations. Patent EP1262481A1 highlights its use in fragrances alongside derivatives like 1,1,2,3,3-pentamethyl-5-prop-2-enylindan-4-ol, which exhibit enhanced longevity and diffusivity . In commercial products, it is often blended with musks and floral notes to create complex accords.
Olfactory Characteristics
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Top Notes: Subtle green undertones from allyl/propenyl derivatives .
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Heart Notes: Dominant woody and amber facets due to the indane backbone .
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Base Notes: Long-lasting sweetness from methyl groups stabilizing the molecular structure .
Future Research Directions
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Toxicological Profiling: Acute and chronic toxicity studies are needed to establish exposure limits.
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Synthetic Optimization: Exploring biocatalytic routes or flow chemistry to improve yield and sustainability.
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Olfactory Mechanism: Molecular docking studies to identify receptor interactions responsible for its amber scent.
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